Superior PGE₂ Production Inhibition: Taiwanin C Outperforms Co-Isolated Lignans in Macrophage Assays
In a head-to-head comparison of five lignans co-isolated from Acanthopanax chiisanensis, Taiwanin C demonstrated the highest potency for inhibiting TPA-stimulated PGE₂ production in rat peritoneal macrophages, with an IC₅₀ of 0.12 µM [1]. This represents an approximate 16-fold greater potency than savinin (IC₅₀ ≈ 1.9 µM) and a 50-fold greater potency than cis-dibenzylbutyrolactone (IC₅₀ ≈ 6.0 µM). Helioxanthin exhibited an intermediate IC₅₀ of approximately 0.65 µM, while l-sesamin showed no inhibitory effect at concentrations up to 30 µM [1].
| Evidence Dimension | Inhibition of TPA-induced PGE₂ production (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.12 µM |
| Comparator Or Baseline | Helioxanthin: IC₅₀ ≈ 0.65 µM; Savinin: IC₅₀ ≈ 1.9 µM; cis-Dibenzylbutyrolactone: IC₅₀ ≈ 6.0 µM; l-Sesamin: no effect |
| Quantified Difference | 5.4-fold more potent than helioxanthin; >50-fold more potent than cis-dibenzylbutyrolactone |
| Conditions | Rat peritoneal macrophages stimulated with 12-O-tetradecanoylphorbol 13-acetate (TPA) |
Why This Matters
For researchers studying inflammatory pathways or screening for PGE₂ modulators, Taiwanin C offers the highest potency among its natural lignan cohort, reducing the required working concentration and minimizing off-target effects.
- [1] Hong, S. J., et al. (2002). Inhibition of prostaglandin E2 production by taiwanin C isolated from the root of Acanthopanax chiisanensis and the mechanism of action. Biochemical Pharmacology, 64(9), 1345-1353. View Source
